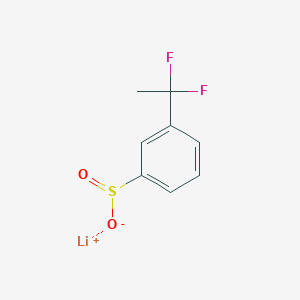

Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate

Description

Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate is a chemical compound with the molecular formula C8H9F2LiO2S and a molecular weight of 214.15 g/mol . This compound is characterized by the presence of a lithium ion, a difluoroethyl group, and a benzene ring with a sulfinate group attached. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

lithium;3-(1,1-difluoroethyl)benzenesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O2S.Li/c1-8(9,10)6-3-2-4-7(5-6)13(11)12;/h2-5H,1H3,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFSGWRWVWIFEP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C1=CC(=CC=C1)S(=O)[O-])(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2LiO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate typically involves the reaction of 3-(1,1-difluoroethyl)benzene-1-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an organic solvent, under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction equipment to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate undergoes various types of chemical reactions, including:

Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonate derivatives.

Reduction: Various reduced forms depending on the reducing agent and conditions.

Substitution: Compounds with different functional groups replacing the difluoroethyl group.

Scientific Research Applications

Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, while the difluoroethyl and sulfinate groups contribute to the compound’s reactivity and binding affinity. These interactions can affect cellular signaling pathways, enzyme activities, and other molecular functions .

Comparison with Similar Compounds

Similar Compounds

- Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfonate

- Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinamide

- Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfonamide

Uniqueness

Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate is unique due to the presence of the sulfinate group, which imparts distinct chemical reactivity compared to sulfonate and sulfonamide derivatives. This uniqueness makes it valuable for specific applications where different reactivity and binding properties are required .

Biological Activity

Lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate is a compound of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Formula : C9H8F2LiO2S

Molecular Weight : 236.18 g/mol

IUPAC Name : Lithium; 3-(1,1-difluoroethyl)benzene-1-sulfinate

Canonical SMILES : [Li+].CC(C1=CC=C(S(=O)[O-])C=C1)(F)F

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : The reaction begins with 3-benzenesulfinic acid and 1,1-difluoroethyl bromide.

- Reagents : A lithium base such as lithium hydroxide or lithium carbonate is used.

- Reaction Conditions : The reaction is generally conducted in an anhydrous solvent under an inert atmosphere to prevent side reactions.

The general reaction can be summarized as follows:

Lithium ions are known to interact with various molecular targets, influencing enzyme activity and receptor modulation. The presence of the difluoroethyl group enhances the lipophilicity of the compound, potentially increasing its permeability through cellular membranes.

The proposed mechanism includes:

- Enzyme Interaction : Lithium ions may stabilize certain enzyme conformations or alter their active sites.

- Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, influencing pathways related to mood regulation.

Antidepressant Effects

Lithium salts have long been recognized for their mood-stabilizing properties. Recent studies suggest that this compound could exhibit similar effects due to its structural analogies with established lithium compounds.

- Case Study 1 : A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of various lithium derivatives in animal models. Results indicated that compounds with enhanced lipophilicity demonstrated improved efficacy in mood stabilization .

Neuroprotective Properties

Research has indicated that lithium can exert neuroprotective effects by promoting neurogenesis and inhibiting apoptosis in neuronal cells.

- Case Study 2 : In vitro studies showed that lithium derivatives could protect neuronal cells from oxidative stress-induced damage. The presence of the difluoroethyl group was found to enhance these protective effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Lithium Acetate | C2H3LiO2 | Mood stabilization |

| Lithium Carbonate | Li2CO3 | Antidepressant effects |

| This compound | C9H8F2LiO2S | Potential antidepressant and neuroprotective properties |

Q & A

(Basic) What are the recommended synthetic routes for lithium(1+) ion 3-(1,1-difluoroethyl)benzene-1-sulfinate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves sulfonation of 3-(1,1-difluoroethyl)benzene followed by anion exchange with lithium salts. Key steps include:

- Sulfonation : Use chlorosulfonic acid or sulfur trioxide under controlled anhydrous conditions to introduce the sulfonic acid group at the para position of the benzene ring.

- Lithiation : React the sulfonic acid intermediate with lithium hydroxide or lithium carbonate in polar aprotic solvents (e.g., THF or DMF) to form the lithium sulfinate salt .

- Optimization : Monitor reaction temperature (20–60°C) and stoichiometry (1:1.2 molar ratio of sulfonic acid to LiOH) to minimize side reactions. Purity can be enhanced via recrystallization in ethanol/water mixtures. Thermochemical data for lithium ion solvation (e.g., ΔrH° values from gas-phase reactions) can guide solvent selection and energy efficiency .

(Basic) Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

- 19F NMR : Critical for identifying the difluoroethyl group (δ ~ -80 to -100 ppm for CF2 groups). Splitting patterns confirm substitution geometry.

- 13C NMR : Resolves aromatic carbons (δ ~ 120–140 ppm) and the sulfinate group (δ ~ 170 ppm).

- X-ray Crystallography : Determines crystal packing and ionic interactions between Li+ and the sulfinate anion. Requires single crystals grown in low-polarity solvents (e.g., diethyl ether).

- ESI-MS : Validates molecular weight via [M–Li]– or [M+Na]+ adducts in negative/positive ion modes, respectively .

(Advanced) How does the difluoroethyl substituent influence the electronic properties and reactivity of the benzene-sulfinate core?

Answer:

The electron-withdrawing CF2 group induces:

- Electronic Effects : Reduced electron density on the aromatic ring, quantified via Hammett σmeta values (~0.43 for CF2CH3). This activates the sulfinate group toward nucleophilic substitution.

- Steric Effects : The bulky CF2CH3 group hinders ortho substitution, directing reactivity to the para position.

- Reactivity Modulation : DFT calculations (B3LYP/6-31G*) can model charge distribution and predict sites for electrophilic attack. Experimental validation via kinetic studies (e.g., SN2 reactions with alkyl halides) is recommended .

(Advanced) What computational methods are suitable for modeling the solvation behavior and ion-pairing dynamics of this lithium sulfinate salt?

Answer:

- Molecular Dynamics (MD) : Simulate Li+ coordination with sulfinate anions in solvents like DMSO or acetonitrile. Use OPLS-AA force fields for accurate ion-pairing dynamics.

- DFT Calculations : Assess solvation energies (ΔGsolv) using implicit solvent models (e.g., SMD). Compare with experimental ΔrH° values for lithium ion hydration clusters (e.g., Li+•3H2O → Li+•5H2O, ΔrH° = -38.9 kJ/mol) .

- Free Energy Perturbation (FEP) : Quantify solvent effects on reaction barriers for sulfinate-mediated transformations .

(Advanced) How should researchers address contradictions in thermodynamic data (e.g., reaction enthalpy) during mechanistic studies involving this compound?

Answer:

- Data Reconciliation : Cross-reference experimental calorimetry (e.g., ΔrH° measured via ITC) with computational results (DFT-derived ΔrH°). Discrepancies >10% warrant re-evaluation of solvent models or reaction intermediates.

- Error Analysis : Account for measurement uncertainties (e.g., ±2 kJ/mol in gas-phase ion-clustering studies). Thermochemical cycles can isolate contributions from side reactions .

- Multi-technique Validation : Combine IR spectroscopy (to track Li+ solvation shells) and kinetic isotope effects (KIEs) to resolve ambiguities in rate-determining steps .

(Basic) What precautions are necessary when handling this compound due to its ionic and fluorinated nature?

Answer:

- Moisture Sensitivity : Store under inert gas (argon) in sealed containers. Use gloveboxes for moisture-sensitive steps.

- Fluoride Release Risk : Avoid strong acids to prevent HF generation. Work in fume hoods with HF-neutralizing kits (e.g., calcium gluconate gel).

- Lithium Reactivity : Use non-aqueous solvents (e.g., THF) to prevent exothermic reactions with water. Refer to lithium fluoride safety protocols for handling related species .

(Advanced) What strategies can be employed to study the compound's potential interactions with biological targets, given the role of fluorinated motifs in drug design?

Answer:

- Fluorine-Specific Probes : Use 19F NMR to monitor binding events with proteins (e.g., serum albumin) or enzymes. Chemical shift perturbations (CSPs) indicate binding site occupancy .

- Molecular Docking : Screen against fluorophilic pockets in targets (e.g., kinases) using Glide or AutoDock Vina. Parameterize force fields for CF2 groups using MP2/cc-pVTZ charges.

- Metabolic Stability Assays : Incubate with liver microsomes (e.g., human CYP450 isoforms) to assess defluorination rates. LC-MS/MS quantifies metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.